5-Desethyl 5-Carboxy Pioglitazone
CAS No.: 186751-40-6
Cat. No.: VC0023213
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.395
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186751-40-6 |
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Molecular Formula | C18H16N2O5S |
Molecular Weight | 372.395 |
IUPAC Name | 6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) |
Standard InChI Key | SLOBZACXYXBLIT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
5-Desethyl 5-Carboxy Pioglitazone is formally identified by the CAS number 186751-40-6 and has a molecular formula of C18H16N2O5S with a precisely calculated molecular weight of 372.395 g/mol. Its IUPAC name is 6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid, which describes its complex molecular structure . This compound is recognized in multiple chemical databases, including PubChem where it is assigned the identifier 45038858 .
Structural Characteristics
The chemical structure of 5-Desethyl 5-Carboxy Pioglitazone features several distinctive functional groups that define its properties:
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A thiazolidinedione ring system (2,4-dioxo-1,3-thiazolidin-5-yl)
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A phenoxy linker connecting the thiazolidinedione to the pyridine moiety
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A pyridine ring with a carboxylic acid group at the 3-position
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An ethoxy bridge that connects the phenyl and pyridine rings
Table 1: Chemical Identification Parameters of 5-Desethyl 5-Carboxy Pioglitazone
Parameter | Value |
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CAS Number | 186751-40-6 |
Molecular Formula | C18H16N2O5S |
Molecular Weight | 372.395 g/mol |
IUPAC Name | 6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid |
PubChem CID | 45038858 |
Standard InChIKey | SLOBZACXYXBLIT-UHFFFAOYSA-N |
The structure notably differs from pioglitazone by the replacement of the ethyl group at the 5-position of the pyridine ring with a carboxylic acid group, which significantly alters its physicochemical properties and potential biochemical interactions .
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography represents the gold standard analytical technique for the detection and quantification of 5-Desethyl 5-Carboxy Pioglitazone in pharmaceutical preparations and biological samples. HPLC methodology allows for precise separation of this compound from pioglitazone and other related substances through differential retention on specialized chromatographic columns .
Recent validated methods report that under specific chromatographic conditions, 5-Desethyl 5-Carboxy Pioglitazone demonstrates a characteristic retention time of approximately 8.1 minutes, which provides a reliable identification parameter for quality control laboratories. The retention time serves as a critical identifier that, combined with spectral data, confirms the presence and quantity of this impurity in analyzed samples.
Method Validation Parameters
Analytical methods for 5-Desethyl 5-Carboxy Pioglitazone detection undergo rigorous validation following international guidelines, particularly those established by the International Conference on Harmonisation (ICH). The validation process ensures that analytical methods are suitable for their intended purpose through assessment of multiple performance parameters .
Table 2: HPLC Method Parameters for 5-Desethyl 5-Carboxy Pioglitazone Analysis
Parameter | Specification |
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Column Type | C18 (Reverse Phase) |
Mobile Phase | Acetonitrile and 0.1 M ammonium acetate (41:59) |
pH | 4.10 |
Detection | Ultraviolet (UV) |
Internal Standard | Piroxicam |
Linearity Range | 0.055-2.0 μg/mL in human plasma |
Correlation Coefficient | r² = 0.9986 |
Approximate Retention Time | 8.1 minutes |
The high correlation coefficient (r² = 0.9986) demonstrates excellent linearity across the specified concentration range, indicating the method's reliability for quantitative analysis of 5-Desethyl 5-Carboxy Pioglitazone in complex matrices like human plasma .
Comparison with Related Compounds
Structural Relationship to Pioglitazone
Understanding the relationship between 5-Desethyl 5-Carboxy Pioglitazone and pioglitazone provides valuable insights into its formation pathways and potential biological activities. Pioglitazone, the parent compound, belongs to the thiazolidinedione class and functions as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), thereby improving glycemic control in type 2 diabetes patients.
The structural modification in 5-Desethyl 5-Carboxy Pioglitazone—specifically the replacement of the ethyl group with a carboxylic acid moiety—significantly alters its physicochemical properties and likely its biological activity profile compared to the parent compound. These differences have important implications for drug metabolism, excretion patterns, and potential off-target effects .
Comparison with 5-Hydroxy Pioglitazone
Another closely related compound is 5-Hydroxy Pioglitazone (CAS: 625853-74-9), which represents a different structural modification of the parent molecule. This compound retains the ethyl group on the pyridine ring but introduces a hydroxyl group at the 5-position of the thiazolidinedione ring .
Table 3: Comparative Analysis of Pioglitazone-Related Compounds
Feature | 5-Desethyl 5-Carboxy Pioglitazone | 5-Hydroxy Pioglitazone |
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CAS Number | 186751-40-6 | 625853-74-9 |
Molecular Formula | C18H16N2O5S | C19H20N2O4S |
Molecular Weight | 372.395 g/mol | 372.4 g/mol |
Key Structural Modification | Carboxylic acid at pyridine 5-position | Hydroxyl group at thiazolidinedione 5-position |
Classification | Process impurity/potential metabolite | Process impurity/potential metabolite |
The structural differences between these related compounds result in distinct chromatographic behaviors, enabling their separation and identification during quality control testing .
Research Applications
Use as Analytical Standard
5-Desethyl 5-Carboxy Pioglitazone serves an important role as an analytical standard in pharmaceutical research. Reference standards of this compound enable:
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Validation of analytical methods for pioglitazone and related compounds
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Calibration of instruments for accurate quantification
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Development of pharmacokinetic and metabolic profiling methods
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Comparative studies of structural analogs
The availability of high-purity standards of 5-Desethyl 5-Carboxy Pioglitazone is therefore essential for advancing pharmaceutical research and maintaining quality control.
Metabolic Studies
Research involving 5-Desethyl 5-Carboxy Pioglitazone contributes valuable insights into the metabolic pathways of pioglitazone. Understanding how the parent drug transforms into various metabolites, including potential conversion to 5-Desethyl 5-Carboxy Pioglitazone, helps researchers:
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Predict potential drug-drug interactions
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Understand elimination routes and clearance mechanisms
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Identify potential sources of pharmacological activity or toxicity
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Develop improved drug delivery systems or modified release formulations
These metabolic investigations represent an ongoing area of research with significant implications for optimizing pioglitazone therapy.
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